1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrrole ring can be introduced through a subsequent reaction with a suitable pyrrole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .
Chemical Reactions Analysis
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.
6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:
Properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRQKWGOBSLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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